molecular formula C36H54O10 B191351 Glycyrrhetic Acid 3-O-Glucuronide CAS No. 34096-83-8

Glycyrrhetic Acid 3-O-Glucuronide

Cat. No. B191351
CAS RN: 34096-83-8
M. Wt: 646.8 g/mol
InChI Key: HLDYLAJAWSKPFZ-UHFFFAOYSA-N
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Description

Glycyrrhetic Acid 3-O-Glucuronide is a triterpenoid saponin that is the 3-O-beta-glucuronide of glycyrrhetic acid . It is a metabolite of glycyrrhizin contained in licorice and potentially a causative agent in the pathogenesis of pseudoaldosteronism . It is used as a substitute for glycyrrhizic acids, which are potent sweeteners .


Synthesis Analysis

Glycyrrhetic Acid 3-O-Glucuronide is generally obtained from glycyrrhizic acid (a major component of licorice root) by hydrolysis of the terminal glucuronic acid . De novo biosynthesis of Glycyrrhetic Acid 3-O-Glucuronide has been achieved in engineered Saccharomyces cerevisiae strains based on the CRISPR/Cas9 genome editing technology .


Molecular Structure Analysis

The molecular structure of Glycyrrhetic Acid 3-O-Glucuronide consists of an aglycone and glucuronic acid as hydrophobic and hydrophilic groups, respectively .


Chemical Reactions Analysis

Glycyrrhetic Acid 3-O-Glucuronide shows that β-glucuronidases (β-GUS) are key GAMG-producing enzymes, displaying a high potential to convert GL directly into GAMG .


Physical And Chemical Properties Analysis

The surface tension of a Glycyrrhetic Acid 3-O-Glucuronide solution (pH 7) gradually decreases with increasing concentration and the critical micelle concentration (CMC) was determined to be 1.6 mmol L −1 . According to the dynamic light scattering method, the average radius of aggregate was 200 nm over a concentration of 3 mmol L −1 .

Scientific Research Applications

  • Surface and Aggregation Properties : Glycyrrhetic Acid 3-O-Glucuronide exhibits potential as a plant-derived surfactant. It forms large spherical aggregates and shows surface activity comparable to glycyrrhizic acid, despite having a different number of hydrophilic groups (Matsuoka, Miyajima, & Karasawa, 2017).

  • High-Potency Sweetener with Biological Activities : GAMG is gaining attention in the food and pharmaceutical industries due to its natural high sweetness and strong biological activities. It has been identified as an innovative high-potency sweetener with improved biological activities, and research is ongoing to enhance its production efficiency (Guo et al., 2018).

  • De Novo Biosynthesis : Engineered Saccharomyces cerevisiae strains have been developed for the de novo biosynthesis of GAMG. These strains offer an alternative approach for the production of glycosylated triterpenoids (Huang et al., 2021).

  • Glycosylation Enzymes in Biosynthesis : Studies have identified key glycosylation enzymes, such as UGT1A1, which exhibit high catalytic performance for biosynthesis of GAMG. This research contributes to understanding the enzymatic synthesis of GAMG and improving biocatalytic efficiencies (Xu et al., 2021).

  • Multienzyme Cascade Reaction for GAMG Biosynthesis : An efficient one-pot multienzyme cascade reaction was developed for GAMG biosynthesis, significantly enhancing GAMG production. This study demonstrates an economical and efficient method for the synthesis of GAMG (Li et al., 2023).

  • Pharmacokinetic Modeling and Toxicology : Glycyrrhizic acid, the precursor of GAMG, has been studied for its pharmacokinetics and potential toxicity. Understanding the metabolism of glycyrrhizic acid to glycyrrhetic acid and its glucuronide conjugates is essential in a toxicological perspective (Ploeger et al., 2001).

  • Pharmacological Activity and Drug-like Properties : GAMG exhibits better pharmacological activity and drug-like properties compared to Glycyrrhizin. Studies have focused on its rapid absorption and efficient tissue distribution (Cao et al., 2022).

  • Immunostaining Detection : Techniques for detecting glucuronides of glycyrrhetic acid using Western blotting and immunostaining have been developed. This method aids in studying the distribution of these glucuronides in plants (Shan, Tanaka, & Shoyama, 1999).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Through optimizing the biosynthetic pathway, improving the folding and catalysis microenvironment for cytochrome P450 enzymes (CYPs), enhancing the supply of UDP-glucuronic acid (UDP-GlcA), preventing product degradation, and optimizing the fermentation conditions, the production of GAMG was increased from 0.02 μg/L to 92.00 μg/L in shake flasks (4,200-fold), and the conversion rate of glycyrrhetic acid (GA) to GAMG was higher than 56% .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54O10/c1-31(2)21-8-11-36(7)27(34(21,5)10-9-22(31)45-29-25(40)23(38)24(39)26(46-29)28(41)42)20(37)16-18-19-17-33(4,30(43)44)13-12-32(19,3)14-15-35(18,36)6/h16,19,21-27,29,38-40H,8-15,17H2,1-7H3,(H,41,42)(H,43,44)/t19-,21-,22-,23-,24-,25+,26-,27+,29+,32+,33-,34-,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDYLAJAWSKPFZ-QDPIGISRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955639
Record name 29-Hydroxy-11,29-dioxoolean-12-en-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyrrhetic Acid 3-O-Glucuronide

CAS RN

34096-83-8
Record name Glycyrrhetic acid 3-O-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34096-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyrrhetyl 3-monoglucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034096838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29-Hydroxy-11,29-dioxoolean-12-en-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycyrrhetic Acid 3-O-Glucuronide
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Glycyrrhetic Acid 3-O-Glucuronide
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Glycyrrhetic Acid 3-O-Glucuronide
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Reactant of Route 6
Glycyrrhetic Acid 3-O-Glucuronide

Citations

For This Compound
63
Citations
K Matsuoka, R Miyajima, S Karasawa - Journal of Surfactants and …, 2017 - Springer
… Glycyrrhetic acid 3-O-glucuronide … glycyrrhetic acid 3-O-glucuronide were studied using general surface chemistry techniques. The surface tension of a glycyrrhetic acid 3-O-glucuronide …
Number of citations: 6 link.springer.com
Y Yamamura, J Kawakami, T Santa, H Kotaki… - … of Chromatography B …, 1991 - Elsevier
… This drug is metabolized to GA [4,5], which is also used to combat inflammation [6], and it has been suggested that GA might be metabolized in part to glycyrrhetic acid-3-O-glucuronide (…
Number of citations: 37 www.sciencedirect.com
NK Glavač, S Kreft - Food chemistry, 2012 - Elsevier
… Selective high-performance liquid chromatographic method for the determination of glycyrrhizin and glycyrrhetic acid-3-O-glucuronide in biological fluids: Application of ion-pair …
Number of citations: 23 www.sciencedirect.com
S Krähenbühl, F Hasler, R Krapf - Steroids, 1994 - Elsevier
… chromatographic method for the determination of glycyrrhizin and glycyrrhetic acid-3-O-glucuronide in biological fluids: application of ion-pair extraction and fluorescence labelling agent…
Number of citations: 93 www.sciencedirect.com
X Lan, OE Olaleye, J Lu, W Yang, F Du… - Acta Pharmacologica …, 2021 - nature.com
… Although glycyrrhetic acid-3-O-glucuronide (7) was also detected in the sample at 10 min after initiating incubation, 7 was quickly converted into 8. Meanwhile, licorice saponin G2 (2) …
Number of citations: 19 www.nature.com
Q Zou, P Wei, J Li, Z Ge… - Biomedical …, 2009 - Wiley Online Library
… Selective high-performance liquid chromatographic method for the determination of glycyrrhizin and glycyrrhetic acid-3-Oglucuronide in biological fluids: application of ion-pair …
B Ploeger, T Mensinga, A Sips, W Seinen… - Drug metabolism …, 2001 - Taylor & Francis
Glycyrrhizic acid is widely applied as a sweetener in food products and chewing tobacco. In addition, it is of clinical interest for possible treatment of chronic hepatitis C. In some highly …
Number of citations: 236 www.tandfonline.com
BA Ploeger, J Meulenbelt, J DeJongh - Toxicology and applied …, 2000 - Elsevier
Glycyrrhizic acid is currently of clinical interest for treatment of chronic hepatitis. It is also applied as a sweetener in food products and chewing tobacco. In some highly exposed …
Number of citations: 64 www.sciencedirect.com
S Shan, H Tanaka, Y Shoyama - Analytical Chemistry, 2001 - ACS Publications
Hybridomas secreting a monoclonal antibody against glycyrrhizin were produced by fusing splenocytes from a mouse immunized against a glycyrrhizin−bovine serum albumin …
Number of citations: 147 pubs.acs.org
Y Yamamura, J Kawakami, T Santa… - Journal of …, 1992 - Wiley Online Library
… The samples were immediately cooled in an ice bath, and 1, glycyrrhetic acid-3-Oglucuronide, and 2 were detected in samples as described earlier. Pharmacokinetic Analysis-The …
Number of citations: 154 onlinelibrary.wiley.com

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